(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile" is a chemical compound synthesized and studied for various applications, including its potential biological activities. Its structural features enable a range of interactions, making it a subject of interest in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, employing base-catalyzed Claisen-Schmidt condensation reactions and other methodologies for constructing complex molecules with specific substituents like chlorophenyl and phenylpiperazine groups (Bhasin et al., 2004).
Molecular Structure Analysis
Molecular structure determination through techniques such as X-ray crystallography reveals detailed geometric and electronic features of compounds. For related molecules, studies have shown various crystal structures and intermolecular interactions, providing insights into the structural basis of their chemical behavior (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies, including docking studies and reaction mechanism explorations, highlight the compounds' potential interactions with biological molecules and their reactivity under different chemical conditions. For instance, tetrazole derivatives have been examined for their COX-2 inhibition potential through molecular docking studies (Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Structures
A study by Percino et al. (2016) in the journal "Molecules" discusses the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, similar to the compound . This research includes analyses of photophysical properties and frontier orbitals, providing insights into the electronic and structural characteristics of such compounds (Percino et al., 2016).
Synthesis and Molecular Insight
Barakat et al. (2020) reported on the one-pot synthesis of enaminones, including compounds structurally related to (E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile. This research, published in "Crystals," provides valuable information on the chemical features and X-ray single-crystal diffraction techniques used in the synthesis of such compounds (Barakat et al., 2020).
Crystal Structures and Hirshfeld Surface Studies
The work of Salian et al. (2018) in "Chemical Data Collections" focuses on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives. Their research provides a deeper understanding of the intermolecular interactions and crystal packing of similar compounds (Salian et al., 2018).
FT-IR, Hyperpolarizability, and Molecular Analysis
A study by Najiya et al. (2014) in "Spectrochimica Acta Part A" explores the molecular structure, FT-IR, hyperpolarizability, and molecular analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound closely related to the one . This research is significant for understanding the vibrational wavenumbers and geometrical parameters of similar compounds (Najiya et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-6-8-18(9-7-16)26(24,25)19(14-21)15-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9,15H,10-13H2/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMTESYTNDFMT-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.